Ibipinabant
Overview
Description
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .
Synthesis Analysis
An atom-efficient synthesis of ibipinabant has been reported . Modifications of the central N-methyl group of ibipinabant with polar pendants provided analogs that followed physicochemical guidelines for diminishing blood-brain barrier penetration .Molecular Structure Analysis
Ibipinabant is a 3,4-diarylpyrazoline derivative . Its chemical formula is C23H20Cl2N4O2S . The average weight is 487.4 and the monoisotopic weight is 486.0684025 .Chemical Reactions Analysis
Ibipinabant has shown muscle toxicity in a pre-clinical dog study with mitochondrial dysfunction . A study revealed increased cellular reactive oxygen species generation and a decreased ATP production capacity .Scientific Research Applications
1. Antidiabetic Efficacy
Ibipinabant, a cannabinoid receptor 1 (CB1) antagonist, has shown potential in the treatment of diabetes. Research conducted on male Zucker diabetic fatty rats demonstrated that ibipinabant effectively attenuates β‐cell loss, an important factor in diabetes management. This effect was observed independently of its influence on body weight, distinguishing it from other treatments like rosiglitazone and rimonabant (Rohrbach et al., 2012).
2. Surface Energy Characteristics
The impact of micronization on the surface energy characteristics of ibipinabant has been studied using inverse gas chromatography (IGC). This research is crucial in understanding the properties of ibipinabant as an active pharmaceutical ingredient (API), revealing how its surface energy changes with varying degrees of micronization, a factor important in the manufacturing and formulation processes of pharmaceuticals (Gamble et al., 2012).
3. Mitochondrial Toxicity Mechanism
Ibipinabant was found to induce mitochondrial toxicity, as observed in pre-clinical studies. This research identified that ibipinabant interferes with the mitochondrial ADP/ATP exchange, a novel molecular mechanism leading to mitochondrial dysfunction. These findings are crucial for understanding the potential risks of ibipinabant and guiding the development of safer CB1R antagonists (Schirris et al., 2015).
4. Synthetic Methodology
A novel synthetic route for ibipinabant was developed, offering an atom-efficient and cost-effective method for its production. This approach enables rapid synthesis and could facilitate the exploration of various sulfonylguanidines related to ibipinabant, expanding the potential therapeutic applications of CB1 receptor inverse agonists (LangeJosephusH et al., 2011).
5. Physical Stability and Recrystallization Kinetics
The physicalstability and recrystallization kinetics of ibipinabant, especially in its amorphous form, were studied to understand its behavior in pharmaceutical formulations. Fourier transform Raman spectroscopy was utilized to characterize the recrystallization behavior of amorphous ibipinabant, offering insights into its stability and the impact of environmental factors like moisture on its physical properties. This research is vital for the development and storage of ibipinabant-containing drug products (Sinclair et al., 2011).
Future Directions
Ibipinabant was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . It is now only used for laboratory research, especially structure-activity relationship studies into novel CB1 antagonists . The development of new types of safer CB1R antagonists is a potential future direction .
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457819 | |
Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
CAS RN |
362519-49-1 | |
Record name | 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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